

In-Depth Technical Guide: HFPO-DA (CAS 13252-13-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluoro(2-methyl-3-oxahexanoic) acid*

Cat. No.: *B10856027*

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Chemical Identity

IUPAC Name: 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid

CAS Number: 13252-13-6

Synonyms:

- Hexafluoropropylene oxide dimer acid (HFPO-DA)
- GenX
- Perfluoro-2-propoxypropanoic acid
- FRD-903
- C3 dimer acid
- UNDECAFLUORO-2-METHYL-3-OXAHEXANOIC ACID
- 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionic acid

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C6HF11O3	
Molecular Weight	330.05 g/mol	
Physical State	Liquid at room temperature	
Water Solubility	>751 g/L at 20 °C	

Toxicological Data

Acute and Chronic Toxicity

Studies in animal models have identified the liver as a primary target organ for HFPO-DA toxicity. Both acute and chronic exposure have been shown to induce various effects, including hepatotoxicity.

Species	Exposure Route	Duration	Dose	Observed Effects	Reference
Male Rats	Oral	2 years	50 mg/kg/day	Liver injury, benign tumors of the liver, pancreas, and testes	
Female Rats	Oral	2 years	500 mg/kg/day	Liver lesions, benign tumors of the liver	
Male C57BL/6 Mice	Oral Gavage	28 days	10 and 100 mg/kg/day	Increased relative liver weight	
Female C57BL/6 Mice	Oral Gavage	28 days	10 and 100 mg/kg/day	Increased relative liver weight	
Male C57BL/6 Mice	Oral Gavage	28 days	100 mg/kg/day	Increased peroxisome proliferation	
Female C57BL/6 Mice	Oral Gavage	28 days	100 mg/kg/day	Increased peroxisome proliferation, suppressed T cell-dependent antibody response	

Sprague-Dawley Rats	Oral Gavage			Reduced pup body weight
	(Gestation	Gestational	≥ 30 mg/kg	
	Day 8 -	and early		
	Postnatal	postnatal		
	Day 2)			

Toxicokinetics

HFPO-DA is rapidly absorbed and eliminated, primarily through urine, in rodents. It is not reported to be metabolized.

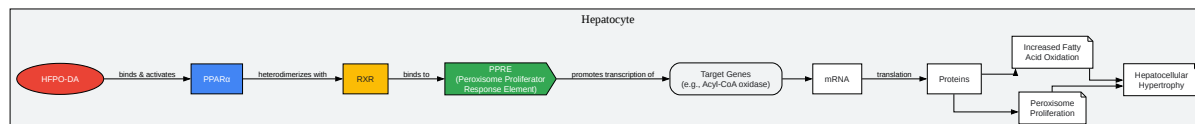
Species	Elimination Half-life (Beta Phase)	Reference
Male Rats	72.2 hours	
Female Rats	67.4 hours	
Male Mice	36.9 hours	
Female Mice	24.2 hours	
Rats	~5 hours	
Mice	~20 hours	

Mechanism of Action: PPAR α Activation

A primary mode of action for HFPO-DA-induced hepatotoxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that regulates lipid metabolism.

Signaling Pathway

Activation of PPAR α by HFPO-DA leads to a cascade of downstream events, including the upregulation of genes involved in fatty acid oxidation and peroxisome proliferation. This can result in hepatocellular hypertrophy, and at higher doses, may contribute to the development of liver tumors in rodents.



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Caption: HFPO-DA activation of the PPAR α signaling pathway in hepatocytes.

Experimental Protocols

In Vivo Rodent Toxicity Studies

Objective: To assess the systemic toxicity of HFPO-DA following oral administration.

Methodology Summary:

- **Animal Models:** Sprague-Dawley rats and C57BL/6 mice are commonly used.
- **Dosing:** HFPO-DA is typically administered daily via oral gavage. Doses have ranged from 0.1 to 500 mg/kg/day depending on the study design and animal model.
- **Duration:** Studies have been conducted for various durations, including 28-day subchronic studies and 2-year chronic toxicity and carcinogenicity studies.
- **Endpoints:** Key endpoints include monitoring of clinical signs, body weight, and food consumption. At the termination of the study, blood is collected for clinical pathology, and organs, particularly the liver, are weighed and subjected to histopathological evaluation.

Gene Expression Analysis (RNA Sequencing)

Objective: To identify changes in gene expression in the liver following exposure to HFPO-DA.

Methodology Summary:

- **Sample Collection:** Liver tissue is collected from control and HFPO-DA-treated animals.
- **RNA Extraction:** Total RNA is extracted from the liver tissue using standard commercially available kits.
- **Library Preparation and Sequencing:** RNA sequencing libraries are prepared and sequenced using next-generation sequencing platforms.
- **Data Analysis:** The resulting sequence data is analyzed to identify differentially expressed genes between the control and treated groups. Gene set enrichment analysis is then performed to identify perturbed biological pathways, such as peroxisome and fatty acid metabolism signaling.

In Vitro Apoptosis Assays

Objective: To investigate the potential of HFPO-DA to induce apoptosis in human liver cells.

Methodology Summary:

- **Cell Line:** Human hepatoma (HepG2) cells are a common in vitro model.
- **Treatment:** Cells are treated with varying concentrations of HFPO-DA for a specified period (e.g., 12 hours).
- **Cell Viability Assay:** Cell viability is assessed using methods such as the MTT assay to determine the cytotoxic effects of HFPO-DA.
- **Apoptosis Detection:** Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.
- **Reactive Oxygen Species (ROS) Measurement:** Intracellular ROS levels are measured using fluorescent probes to assess oxidative stress.
- **Gene Expression Analysis:** The expression of apoptosis-related genes (e.g., Bax, Bcl-2, Caspases) is analyzed by quantitative real-time PCR or western blotting.

Summary and Conclusion

HFPO-DA (CAS 13252-13-6) is a perfluoroalkyl substance that has been shown to induce hepatotoxicity in rodent models. The primary mechanism of action for this toxicity is the activation of the PPAR α signaling pathway, leading to increased peroxisome proliferation and altered lipid metabolism. This technical guide provides a summary of the available data on the chemical identity, toxicological properties, and mechanism of action of HFPO-DA. The provided experimental methodologies offer a foundation for researchers and drug development professionals investigating the effects of this compound. Further research is warranted to fully elucidate the potential health risks of HFPO-DA in humans.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com